molecular formula C7H4Cl2F3N B1369865 2-(Chloromethyl)-3-(trifluoromethyl)pyridine CAS No. 215867-86-0

2-(Chloromethyl)-3-(trifluoromethyl)pyridine

Katalognummer: B1369865
CAS-Nummer: 215867-86-0
Molekulargewicht: 230.01 g/mol
InChI-Schlüssel: QROUDJNVFAPUNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Chloromethyl)-3-(trifluoromethyl)pyridine is a heterocyclic organic compound that features both a chloromethyl and a trifluoromethyl group attached to a pyridine ring

Zukünftige Richtungen

The trifluoromethyl group is playing an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that future research may continue to explore the potential applications of compounds containing this group.

Biochemische Analyse

Biochemical Properties

2-(Chloromethyl)-3-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl group is known to enhance the biological activity of molecules, making this compound valuable in pharmaceuticals and agrochemicals . It interacts with various enzymes and proteins, often through radical intermediates, which can lead to the formation of new carbon-fluorine bonds. These interactions are typically facilitated by the presence of transition metal catalysts, which help in the activation of the trifluoromethyl group .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to interact with bovine serum albumin and calf thymus DNA, indicating its potential to affect protein and DNA functions . These interactions can lead to changes in cellular activities, such as alterations in metabolic flux and gene expression patterns, ultimately impacting cell function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of radical intermediates, which can interact with various biomolecules. The trifluoromethyl group enhances the reactivity of these intermediates, allowing them to participate in a wide range of biochemical reactions . Additionally, the compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. These interactions often involve the formation of covalent bonds with target biomolecules, leading to changes in their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to the formation of various byproducts . These byproducts can have different biochemical properties and may contribute to the observed temporal effects. Long-term exposure to this compound can result in cumulative changes in cellular activities, highlighting the importance of understanding its stability and degradation pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced biological activity and improved metabolic functions. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage level. These findings underscore the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The trifluoromethyl group can influence the compound’s metabolic fate, affecting its conversion into different metabolites . These metabolic pathways can alter the levels of various metabolites, impacting overall metabolic flux. The compound’s interactions with specific enzymes can also modulate their activity, leading to changes in metabolic processes and biochemical reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cellular membranes, facilitated by specific transporters . Once inside the cells, it can bind to various proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and its overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is a critical factor that determines its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, enhancing its efficacy and minimizing potential off-target effects. Understanding the subcellular distribution of this compound is essential for elucidating its biochemical properties and therapeutic potential.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3-(trifluoromethyl)pyridine typically involves the chloromethylation of 3-(trifluoromethyl)pyridine. This can be achieved through a radical chloromethylation reaction using formaldehyde and hydrochloric acid in the presence of a radical initiator . Another method involves the direct trifluoromethylation of 2-chloromethylpyridine using trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Chloromethyl)-3-(trifluoromethyl)pyridine is unique due to the presence of both chloromethyl and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

215867-86-0

Molekularformel

C7H4Cl2F3N

Molekulargewicht

230.01 g/mol

IUPAC-Name

2-(dichloromethyl)-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H4Cl2F3N/c8-6(9)5-4(7(10,11)12)2-1-3-13-5/h1-3,6H

InChI-Schlüssel

QROUDJNVFAPUNJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)CCl)C(F)(F)F

Kanonische SMILES

C1=CC(=C(N=C1)C(Cl)Cl)C(F)(F)F

Piktogramme

Corrosive; Irritant

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-3-(trifluoromethyl)pyridine
Reactant of Route 2
2-(Chloromethyl)-3-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-(Chloromethyl)-3-(trifluoromethyl)pyridine
Reactant of Route 4
2-(Chloromethyl)-3-(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-(Chloromethyl)-3-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-(Chloromethyl)-3-(trifluoromethyl)pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.